a-PHP, Crystal

Dopamine transporter Serotonin transporter Selectivity ratio

Procure α-PHP (PV7) for applications where its unique DAT/SERT selectivity (>2062) and distinct metabolic pathway are critical. Unlike α-PVP or α-PiHP, α-PHP's extended α-alkyl chain yields a divergent cytotoxic and pharmacological signature, essential for accurate forensic method validation and structure-activity relationship studies. This product is a Schedule I controlled substance in the US and internationally restricted; B2B sales are strictly for qualified institutional research and forensic analysis.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 13415-59-3
Cat. No. B594210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-PHP, Crystal
CAS13415-59-3
Synonyms2-(1-pyrrolidinyl)-Hexanophenone; α-PHP
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2
InChIInChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3
InChIKeyKYIJLDDXQWBNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





a-PHP Crystal (CAS 13415-59-3) Scientific Selection Guide: Pharmacological Profile and Procurement Relevance


α-Pyrrolidinohexanophenone (α-PHP, CAS 13415-59-3) is a synthetic cathinone belonging to the α-pyrrolidinophenone subclass [1]. It is the one‑carbon α‑extended homolog of the widely known stimulant α‑PVP (“flakka”) [1][2]. Structurally, it consists of a phenyl ring linked to a hexanophenone backbone with an N‑pyrrolidine substituent, and the free base has a molecular weight of 245.36 g/mol [2]. α‑PHP is a potent dopamine (DAT) and norepinephrine (NET) transporter reuptake inhibitor, with minimal serotonin (SERT) activity [1][3]. It is a Schedule I controlled substance in the United States [1] and is available primarily as an analytical reference material for forensic toxicology, clinical research, and pharmacological investigations .

a-PHP Crystal Procurement: Why In‑Class Substitution Cannot Be Assumed


Within the α‑pyrrolidinophenone class, even minor modifications in the α‑alkyl side‑chain length or ring substitution pattern lead to substantial differences in transporter selectivity, metabolic fate, and toxicity profile [1][2]. Direct head‑to‑head comparisons demonstrate that α‑PHP exhibits a distinct DAT/SERT inhibition ratio, a unique primary metabolic pathway, and a divergent cytotoxic signature compared to its closest analogs such as α‑PVP, α‑PiHP, and α‑PHPP [1][3][4]. Consequently, assuming functional or analytical equivalence between α‑PHP and any other pyrrolidinophenone derivative is scientifically unsound and can compromise experimental reproducibility, forensic interpretation, and procurement decisions [2][4].

a-PHP Crystal Evidence Guide: Quantitative Differentiation from α-PVP, α-PiHP, and α-PHPP


DAT/SERT Selectivity Ratio: α-PHP vs. α-PVP vs. α-PiHP

α-PHP demonstrates a markedly higher DAT/SERT inhibition ratio (indicating greater selectivity for the dopamine transporter over the serotonin transporter) compared to α-PVP and even surpasses cocaine's ratio by a substantial margin [1]. This elevated selectivity profile is a key determinant of its distinct abuse potential and reinforces the necessity for compound‑specific analytical standards in forensic and clinical settings [1].

Dopamine transporter Serotonin transporter Selectivity ratio Abuse liability

Major Urinary Metabolic Pathway Divergence: α-PHP vs. α-PHPP

The length of the α‑alkyl side chain dictates the primary in vivo metabolic pathway for α‑pyrrolidinophenones [1]. In authentic human urine samples, oxidation of the pyrrolidine ring is the predominant pathway for α‑PHP (hexyl side chain), whereas ω or ω‑1 oxidation of the terminal carbon dominates for the one‑carbon longer homolog α‑PHPP (heptyl side chain) [1]. This metabolic switch has direct implications for the selection of analytical markers in drug testing protocols [1].

Forensic toxicology Metabolite profiling Chain-length effect Urinalysis

Aqueous Solubility Distinction: α-PHP vs. α-PiHP Hydrochloride

α‑PHP free base exhibits a water solubility of 39.83 mg/L at 25°C, which is notably lower than the solubility reported for α‑PiHP hydrochloride in common organic solvents such as DMSO (5 mg/mL) and DMF (3 mg/mL) [1][2]. This differential solubility profile directly influences sample preparation protocols for analytical and in vitro assays [1].

Analytical chemistry Sample preparation Formulation Solubility

Cytotoxicity Profile: α-PHP vs. α-PVP vs. α-PHPP in Neuronal and Hepatic Cell Lines

Longer α‑alkyl side‑chain pyrrolidinophenones, including α‑PHP (PV7) and α‑PHPP (PV8), induce more pronounced maximal cytotoxicity in SH‑SY5Y neuroblastoma cells and Hep G2 hepatoma cells than the five‑carbon α‑PVP [1]. The enhanced cytotoxicity is associated with increased disruption of plasma membrane fluidity, a mechanism that appears to be chain‑length‑dependent [1].

In vitro toxicology Cytotoxicity Membrane fluidity Risk assessment

a-PHP Crystal Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Forensic Toxicology Reference Standard for LC‑MS/MS Confirmation

Given the distinct DAT/SERT selectivity ratio and unique pyrrolidine‑ring‑oxidation metabolic pathway of α‑PHP, forensic toxicology laboratories require certified reference materials (CRMs) of the parent drug and its specific metabolites (e.g., 2″‑oxo‑α‑PHP) to achieve unequivocal identification and quantification in biological matrices [1][2]. Procurement of α‑PHP crystal of high purity (≥98%) ensures accurate calibration and minimizes cross‑reactivity with analogs such as α‑PVP or α‑PiHP in LC‑MS/MS assays [1].

In Vitro Pharmacology Studies on DAT‑Selective Reuptake Inhibition

Researchers investigating the structure‑activity relationships of synthetic cathinones at monoamine transporters require α‑PHP as a benchmark compound due to its well‑characterized DAT/SERT selectivity ratio (>2062) and potent hDAT Ki (0.0160 µM) [1]. Its high aqueous insolubility (39.83 mg/L) necessitates careful sample preparation using DMSO or ethanol as a co‑solvent, a factor that must be controlled to avoid confounding effects on transporter assays [3]. The compound serves as a critical comparator for evaluating novel N‑pyrrolidine analogs and 4‑substituted derivatives [1].

Toxicological Risk Assessment of Pyrrolidinophenone Chain‑Length Effects

In vitro cytotoxicity studies have established that α‑PHP (PV7) exhibits greater maximal cytotoxicity in neuronal and hepatic cell lines than the shorter‑chain α‑PVP [4]. Researchers investigating the mechanisms of synthetic cathinone‑induced neurotoxicity and hepatotoxicity can use α‑PHP as a model compound to probe the relationship between α‑alkyl chain length, membrane fluidity disruption, and cell viability outcomes [4]. This application supports public health risk assessments and the development of structure‑toxicity relationship models.

Analytical Method Development for Seized Drug Analysis

Law enforcement and public health agencies require rapid, reliable analytical methods for the identification of α‑PHP in seized materials. The compound's characteristic physicochemical properties—including its melting point, FT‑IR spectral fingerprint, and MS/MS fragmentation pattern—are well documented, enabling the development and validation of GC‑MS, LC‑QTOF‑MS, and NMR‑based screening protocols [1][2]. Procurement of a characterized α‑PHP reference standard is essential for method validation, proficiency testing, and the generation of library‑searchable spectra.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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